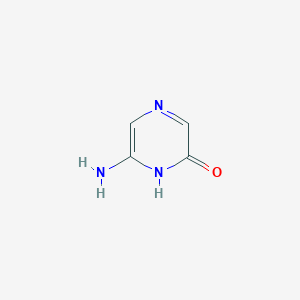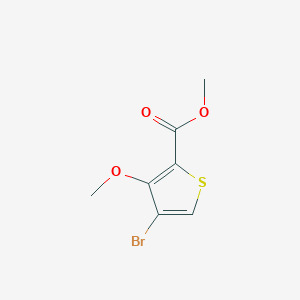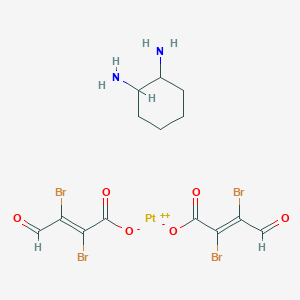
5-Azido-4-chloro-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-4-chloro-3(2H)-pyridazinone is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by the presence of an azido group at the 5th position and a chloro group at the 4th position on the pyridazinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-4-chloro-3(2H)-pyridazinone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-3(2H)-pyridazinone.
Azidation: The azido group is introduced at the 5th position using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: The azido group in this compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Sodium azide (NaN₃): Used for azidation reactions.
Hydrogen gas (H₂) and palladium on carbon (Pd/C): Used for reduction reactions.
Copper(I) catalysts: Used for cycloaddition reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridazinones can be formed.
Reduction Products: The reduction of the azido group yields 5-amino-4-chloro-3(2H)-pyridazinone.
Cycloaddition Products: The cycloaddition reaction with alkynes forms triazoles.
Scientific Research Applications
5-Azido-4-chloro-3(2H)-pyridazinone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Chemical Biology: The azido group serves as a bioorthogonal handle for click chemistry, enabling the labeling and modification of biomolecules.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Azido-4-chloro-3(2H)-pyridazinone depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The azido group can also participate in bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes.
Comparison with Similar Compounds
5-Amino-4-chloro-3(2H)-pyridazinone: This compound is similar in structure but has an amino group instead of an azido group at the 5th position.
4-Chloro-3(2H)-pyridazinone: This compound lacks the azido group at the 5th position.
Uniqueness:
Azido Group: The presence of the azido group in 5-Azido-4-chloro-3(2H)-pyridazinone makes it unique, as it allows for bioorthogonal reactions and the formation of triazoles through cycloaddition reactions.
Versatility: The compound’s ability to undergo various chemical reactions, such as substitution, reduction, and cycloaddition, enhances its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
4-azido-5-chloro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN5O/c5-3-2(8-10-6)1-7-9-4(3)11/h1H,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPQISUNCJYZIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1N=[N+]=[N-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400813 |
Source


|
| Record name | 5-AZIDO-4-CHLORO-3(2H)-PYRIDAZINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40175-80-2 |
Source


|
| Record name | 40175-80-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-AZIDO-4-CHLORO-3(2H)-PYRIDAZINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)









